1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-methylsulfanylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-12-3-5-13(6-4-12)16-11-21-18(24-2)22(16)14-7-9-15(10-8-14)23-17(19)20/h3-11,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCSNCZPOKUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{16}F_2N_2OS
- IUPAC Name : this compound
Biological Activity Overview
Imidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections summarize the key areas of activity for the compound .
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, a series of imidazole compounds were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited substantial zones of inhibition, indicating their potential as antimicrobial agents.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1 | 20 |
| 2 | 22 |
| 3 | 25 |
| Streptomycin | 33 |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. A study focused on the cytotoxic effects of various imidazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain compounds exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin.
- Key Findings :
- Compounds with halogen substitutions (e.g., bromine, chlorine) showed enhanced activity.
- Synergistic effects were observed when combined with doxorubicin, particularly in the MDA-MB-231 cell line.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines, suggesting their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:
- Difluoromethoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Methylthio Group : Contributes to increased antibacterial activity by altering binding affinity to bacterial targets.
Case Studies
-
Antitubercular Activity :
A study screened a library of imidazo-pyrazole derivatives for antitubercular activity. The results indicated that some compounds could inhibit Mycobacterium tuberculosis growth by over 90%, highlighting their potential as new therapeutic agents against tuberculosis. -
Antimalarial Activity :
Research on chloroquine-pyrazole analogues demonstrated significant in vitro activity against Plasmodium falciparum, suggesting that modifications to the imidazole structure could yield effective antimalarial drugs.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, exhibit significant antimicrobial properties. A study highlighted that modifications in the imidazole structure can enhance its efficacy against various microbial strains. The compound's ability to interact with biological macromolecules makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
Imidazole derivatives have been shown to possess anti-inflammatory and analgesic activities. The presence of specific substituents, such as the difluoromethoxy and methylthio groups, may contribute to these effects by modulating inflammatory pathways. This makes the compound a potential candidate for treating conditions characterized by inflammation and pain .
Anticancer Potential
The structural similarity of imidazole derivatives to histidine allows them to bind effectively to protein targets involved in cancer pathways. Studies have suggested that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects .
Agricultural Applications
Pesticide Development
The compound has potential applications in agrochemicals, particularly as a pesticide or fungicide. Its structural characteristics may allow it to disrupt biochemical processes in pests or pathogens, providing an effective means of crop protection. Regulatory frameworks for pesticide registration often require detailed studies on the efficacy and safety of such compounds .
Material Science Applications
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis or as precursors for novel materials with specific electronic or optical properties .
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole?
Methodological Answer: The compound can be synthesized via multicomponent reactions involving aryl aldehydes, amines, and thioureas under optimized conditions. For example, describes a protocol using palladium catalysts and triethylamine in methanol under reflux to achieve C-H bond functionalization, yielding structurally related imidazole derivatives. Key steps include:
- Catalyst selection : Pd(OAc)₂ or PdCl₂ for cross-coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yields compared to non-polar alternatives.
- Characterization : Confirm purity via HPLC and structural identity using / NMR (e.g., δ 7.8–8.2 ppm for imidazole protons) and FT-IR (C-S stretch at ~650 cm) .
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:
- NMR : NMR detects aromatic protons (δ 6.5–8.0 ppm), while NMR identifies difluoromethoxy groups (δ -140 to -150 ppm) .
- X-ray crystallography : demonstrates that weak C–H⋯F/N hydrogen bonds stabilize the crystal lattice, with dihedral angles between substituents (e.g., 12.65° for fluoromethoxy groups) confirming spatial arrangement .
- Elemental analysis : Carbon/hydrogen/nitrogen content should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can computational docking predict the biological targets of this compound?
Methodological Answer: AutoDock Vina ( ) is widely used for virtual screening:
- Grid parameterization : Define binding pockets using coordinates from PDB structures (e.g., TGR5 receptor in ).
- Scoring function : Analyze binding affinities (ΔG < -8 kcal/mol suggests strong interactions).
- Validation : Compare docking poses with experimental co-crystal structures (e.g., ’s C–H⋯F interactions) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Address them via:
- Dose-response curves : Use EC values to standardize potency comparisons (e.g., reports TGR5 activation at 10 nM).
- Metabolic stability assays : Incubate with liver microsomes to identify degradation products affecting activity .
- Batch-to-batch purity analysis : Employ LC-MS to detect trace impurities (>98% purity required for reliable SAR) .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Methodological Answer: Systematic substitutions (e.g., replacing p-tolyl with bromophenyl) reveal key trends:
- Electron-withdrawing groups : Fluorine or trifluoromethyl at the 4-position enhance metabolic stability ( shows improved half-life with Br substitution) .
- Hydrogen-bond donors : Methoxy groups improve solubility but reduce membrane permeability (logP >3.5 correlates with poor bioavailability) .
- Synthetic diversification : Late-stage Pd-catalyzed arylations () enable rapid generation of analogs for SAR libraries .
Q. What crystallographic insights explain intermolecular interactions in solid-state forms?
Methodological Answer: Single-crystal X-ray diffraction () reveals:
- Packing motifs : Weak C–H⋯F (3.2–3.5 Å) and π-π stacking (3.8 Å) dominate.
- Conformational flexibility : Dihedral angles (e.g., 84.15° for trimethoxyphenyl groups) influence crystal symmetry and solubility .
- Polymorphism screening : Vary solvent systems (e.g., ethanol vs. acetonitrile) to isolate metastable forms with distinct dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
